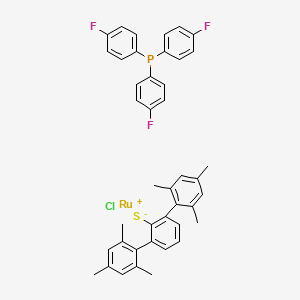

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-bis(2,4,6-trimetilfenil)benzenetiolato; cloruro de rutenio(1+); tris(4-fluorofenil)fosfano es un complejo organometálico

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2,6-bis(2,4,6-trimetilfenil)benzenetiolato; cloruro de rutenio(1+); tris(4-fluorofenil)fosfano típicamente involucra los siguientes pasos:

Formación de 2,6-bis(2,4,6-trimetilfenil)benzenetiolato: Esto se logra mediante la reacción de 2,6-bis(2,4,6-trimetilfenil)benceno con un agente tiolante en condiciones controladas.

Coordinación con cloruro de rutenio(1+): El ligando tiolato se coordina luego con cloruro de rutenio(1+) en presencia de un solvente adecuado y bajo atmósfera inerte para evitar la oxidación.

Adición de tris(4-fluorofenil)fosfano: Finalmente, se agrega tris(4-fluorofenil)fosfano a la mezcla de reacción para formar el complejo deseado.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar escalar los métodos de síntesis de laboratorio con optimizaciones para el rendimiento y la pureza. Esto incluye el uso de reactivos de alta pureza, entornos de reacción controlados y técnicas de purificación eficientes.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el ligando tiolato.

Reducción: Las reacciones de reducción pueden ocurrir en el centro de rutenio, alterando su estado de oxidación.

Sustitución: Las reacciones de sustitución de ligandos son comunes, donde uno o más ligandos en el complejo son reemplazados por otros ligandos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o gas hidrógeno.

Sustitución: El intercambio de ligandos se puede facilitar utilizando un exceso del ligando entrante y solventes apropiados.

Productos principales

Oxidación: Formas oxidadas del ligando tiolato.

Reducción: Formas reducidas del centro de rutenio.

Sustitución: Nuevos complejos con diferentes ligandos.

Aplicaciones Científicas De Investigación

2,6-bis(2,4,6-trimetilfenil)benzenetiolato; cloruro de rutenio(1+); tris(4-fluorofenil)fosfano tiene varias aplicaciones en la investigación científica:

Catálisis: Se utiliza como catalizador en diversas reacciones orgánicas, incluidas reacciones de hidrogenación y oxidación.

Ciencia de los materiales: El compuesto se explora por su potencial en la creación de materiales avanzados con propiedades electrónicas y ópticas únicas.

Estudios biológicos: La investigación está en curso para explorar sus posibles actividades biológicas e interacciones con biomoléculas.

Aplicaciones industriales: Se utiliza en el desarrollo de nuevos procesos y materiales industriales.

Mecanismo De Acción

El mecanismo de acción de este compuesto implica su capacidad de coordinarse con varios sustratos y facilitar transformaciones químicas. El centro de rutenio juega un papel crucial en estos procesos, a menudo experimentando cambios en el estado de oxidación. Los ligandos tiolato y fosfano también contribuyen a la reactividad y estabilidad del compuesto.

Comparación Con Compuestos Similares

Compuestos similares

- Óxido de fenilbis(2,4,6-trimetilbenzoil)fosfina

- Óxido de bis(p-tolil)fosfina de 2,4,6-trimetilbenzoil

Unicidad

2,6-bis(2,4,6-trimetilfenil)benzenetiolato; cloruro de rutenio(1+); tris(4-fluorofenil)fosfano es único debido a su combinación específica de ligandos y centro metálico, que imparte una reactividad y estabilidad distintas en comparación con compuestos similares

Propiedades

IUPAC Name |

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26S.C18H12F3P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;/h7-13,25H,1-6H3;1-12H;1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBRQBCMBTZBQC-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H37ClF3PRuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)

![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)